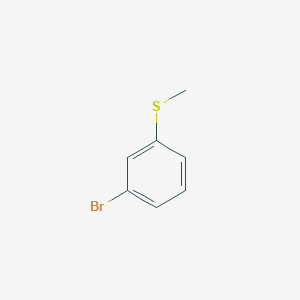

3-Bromothioanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFJZAKUPSUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187409 | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-73-2 | |

| Record name | 3-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-Bromothioanisole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 3-Bromothioanisole (CAS No. 33733-73-2). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard safety data sheet (SDS) to offer practical, field-proven insights grounded in authoritative data, enabling professionals to implement self-validating safety systems in their research environment.

Compound Identification and Physicochemical Properties

This compound, also known as 1-Bromo-3-(methylthio)benzene, is an organobromine compound featuring a thioether functional group.[2][3] Its reactivity is influenced by both the bromine substituent and the methylthio group on the benzene ring, making it a versatile building block in synthetic chemistry.[2] A summary of its key identifiers and physical properties is essential for initial risk assessment.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 33733-73-2 | [4][5] |

| Molecular Formula | C₇H₇BrS | [4][6] |

| Molecular Weight | 203.10 g/mol | [4][5] |

| IUPAC Name | 1-bromo-3-methylsulfanylbenzene | [4] |

| Common Synonyms | 3-Bromophenyl methyl sulfide, m-Bromothioanisole, 1-Bromo-3-(methylthio)benzene | [3][4][6] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Odor | Stench, strong aromatic | [1][6][7] |

| Density | 1.51 g/mL at 25 °C | [5][6][8] |

| Boiling Point | 124-125 °C @ 10 mmHg | [5][6][8] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [5][8] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate); limited in water | [2][6] |

| Refractive Index | n20/D 1.628 | [5][6][8] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.[4] Understanding these classifications is the first step in establishing effective control measures.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][9] |

The assigned signal word is "Warning" .[4][10] The causality of these hazards is rooted in the chemical's structure. As an aryl halide and thioether, it can interact with biological macromolecules, leading to irritation upon contact with the skin, eyes, and respiratory system. Furthermore, its classification as a combustible liquid (Storage Class 10) and a substance with severe water hazard potential (WGK 3) necessitates careful storage and handling to prevent fire and environmental contamination.[5][8]

Risk Assessment and Engineering Controls

A systematic approach to risk assessment is critical before any handling of this compound. This involves identifying the hazards (detailed above), evaluating the risks based on the experimental protocol (e.g., quantity used, duration of exposure), and implementing robust control measures.

Caption: Workflow for risk assessment when handling this compound.

Core Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of respiratory irritation (H335) from its vapors and potential aerosols.[4][9]

-

Eyewash Station and Safety Shower: Due to its classification as a severe eye irritant (H319) and skin irritant (H315), immediate access to a functional eyewash station and safety shower is mandatory in the work area.[4][11]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and correct use of PPE are essential to prevent exposure.

Standard Operating Procedure for Handling:

-

Preparation: Ensure the work area within the fume hood is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Don PPE: Before handling the primary container, don all required PPE as detailed below.

-

Aliquotting: Use a calibrated pipette or syringe to transfer the liquid. Perform all transfers over a secondary containment tray to catch any potential drips or minor spills. Avoid splashing.

-

Reaction Setup: Keep the primary container sealed when not in use. If heating the substance, ensure the apparatus is properly vented within the fume hood to accommodate any pressure changes.

-

Post-Handling: Tightly seal the primary container. Decontaminate any affected surfaces and equipment according to your laboratory's standard operating procedures (SOPs).

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly afterward.

Mandatory Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][11] This is a direct control for the H319 "Causes serious eye irritation" hazard.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Always check the manufacturer's specifications for breakthrough time and permeation rate for aryl halides and thioethers. Discard and replace gloves immediately if contamination is suspected.[1][5]

-

Lab Coat: A flame-resistant lab coat must be worn and fully fastened to protect against skin contact and splashes.[11]

-

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the case of an emergency, such as a large spill or ventilation failure, a multi-purpose combination respirator cartridge is recommended.[5]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[6][7] For long-term stability, storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][9] Contact with these substances can lead to vigorous, potentially dangerous reactions.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][7][9]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, call a poison control center or seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[7]

Spill Response Protocol (for small laboratory spills):

-

Evacuate all non-essential personnel from the immediate area.

-

Ensure you are wearing the full complement of PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Prevent the spilled material or cleanup residue from entering drains or sewers.[7][9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen bromide gas.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Disposal of this compound and its containers must be conducted in strict accordance with all applicable local, state, and federal regulations.

-

Waste Generation: Collect waste material in a dedicated, properly labeled, and sealed hazardous waste container.

-

Disposal Route: Do not dispose of it down the drain. Arrange for disposal through a licensed professional waste disposal service.[1][12]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735627, this compound. PubChem. [Link]

- ChemBK (2024). This compound - Physico-chemical Properties. ChemBK. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66037, 4-Bromothioanisole. PubChem. [Link]

- Arctom Scientific. CAS NO. 33733-73-2 | this compound. Arctom. [Link]

- Lab Manager. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 33733-73-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 33733-73-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C7H7BrS | CID 2735627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 33733-73-2 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound 97 33733-73-2 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromothioanisole

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 3-Bromothioanisole. The information presented herein is curated to provide not only foundational data but also practical insights into its synthesis, purification, and handling.

Introduction to this compound

This compound, with the CAS number 33733-73-2, is an organic compound featuring a bromine atom and a thioether functional group attached to a benzene ring at the meta position relative to each other.[1] This structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials.[2] Its utility is prominent in organometallic reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[2] This compound is typically a colorless to pale yellow liquid with a distinct odor.[1][3]

Key Identifiers:

-

Chemical Name: 1-Bromo-3-(methylthio)benzene[4]

-

Synonyms: m-Bromothioanisole, 3-Bromophenyl methyl sulfide[5][6]

-

Molecular Formula: C₇H₇BrS[5]

-

Molecular Weight: 203.10 g/mol [7]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental design and process development.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow or pale orange liquid | [3][8] |

| Molecular Weight | 203.10 g/mol | [7][9] |

| Density | 1.51 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 124-125 °C at 10 mmHg | [3][5][6] |

| Melting Point | 18-20 °C | [3] |

| Refractive Index | n20/D 1.628 | [3][5][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate; limited solubility in water. | [1][6] |

| Vapor Pressure | 0.007 mmHg at 25 °C | [3] |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a brominated precursor with a methylthiolating agent. The causality behind the experimental choices lies in the reactivity of the starting materials and the stability of the desired product.

Experimental Protocol: Synthesis from 3-Bromophenylboronic Acid

A representative method for the synthesis of this compound involves the reaction of 3-bromophenylboronic acid with dimethyl disulfide.[6]

Step-by-Step Methodology:

-

To a sealed tube, add 3-bromophenylboronic acid (1.0 mmol), dimethyl disulfide (2.0 mmol), di-tert-butyl peroxide (DTBP, 3.0 mmol), and acetonitrile (CH₃CN, 2.0 mL).[6]

-

The reaction mixture is then stirred at 120 °C for 12 hours in the air.[6]

-

Upon completion, the reaction is cooled to room temperature.[6]

-

The mixture is diluted with deionized water (5 mL) and extracted with ethyl acetate (EtOAc, 4 x 10 mL).[6]

-

The organic phases are combined, washed with saturated saline (3 x 10 mL), and dried over anhydrous magnesium sulfate (MgSO₄).[6]

-

The solvent is removed under reduced pressure to yield the crude product.[6]

Purification Protocol: Silica Gel Column Chromatography

The crude this compound is purified by silica gel column chromatography.[6]

-

The crude product is loaded onto a silica gel column.

-

Elution is performed using a mixture of ethyl acetate and hexane, with a gradient of ethyl acetate (v/v = 1:100 to 1:30).[6]

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent from the combined pure fractions is evaporated to yield purified this compound.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The characterization of this compound is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Spectral data can be found in databases such as SpectraBase.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[7][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7]

-

Precautionary Measures:

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.[3][6] It is classified as a combustible liquid.

References

- This compound - ChemBK. (2024-04-09).

- This compound | C7H7BrS | CID 2735627 - PubChem - NIH. (n.d.).

- Maximizing Synthesis Efficiency with this compound: A Supplier's Guide. (n.d.).

- This compound - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.).

- Safety data sheet - ChemDmart. (n.d.).

- 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem. (n.d.).

- 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem. (n.d.).

- Product information, this compound - P&S Chemicals. (n.d.).

Sources

- 1. CAS 33733-73-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. pschemicals.com [pschemicals.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 33733-73-2 [chemicalbook.com]

- 7. This compound | C7H7BrS | CID 2735627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 9. This compound 97 33733-73-2 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 3-Bromothioanisole from 3-Bromophenol

This guide provides a comprehensive overview of the synthetic route to 3-bromothioanisole, a valuable intermediate in pharmaceutical and materials science research, starting from the readily available 3-bromophenol. The core of this synthesis involves the strategic conversion of a phenol to a thiophenol, a transformation elegantly achieved through the Newman-Kwart rearrangement, followed by methylation. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices, thereby equipping researchers with the knowledge to confidently replicate and adapt this synthesis.

Strategic Overview: The Phenol to Thioether Transformation

The direct conversion of phenols to thioethers is not a straightforward process. The inherent nucleophilicity of the phenoxide oxygen typically favors O-alkylation over S-alkylation. Therefore, a multi-step approach is necessary to achieve the desired transformation. The most robust and widely adopted strategy involves the conversion of the phenol to an O-aryl thiocarbamate, which then undergoes a thermal or catalyzed intramolecular rearrangement to an S-aryl thiocarbamate. Subsequent hydrolysis yields the corresponding thiophenol, which can then be readily methylated to the target thioanisole.

This synthetic approach can be broken down into three key stages:

-

Thiocarbamoylation: Formation of an O-(3-bromophenyl) dimethylthiocarbamate from 3-bromophenol.

-

Newman-Kwart Rearrangement: Intramolecular rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.

-

Hydrolysis and Methylation: Conversion of the S-aryl thiocarbamate to 3-bromothiophenol, followed by methylation to yield this compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights and Experimental Protocols

Step 1: Thiocarbamoylation of 3-Bromophenol

The initial step involves the conversion of the weakly acidic 3-bromophenol into its corresponding O-aryl thiocarbamate. This is typically achieved by deprotonation of the phenol with a suitable base, followed by reaction with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride. The use of N,N-dimethylthiocarbamates is advantageous as they tend to be crystalline, facilitating purification.[1]

Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution pathway. The phenoxide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the dimethylthiocarbamoyl chloride, leading to the displacement of the chloride leaving group.

Experimental Protocol: Synthesis of O-(3-bromophenyl) dimethylthiocarbamate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-Bromophenol | 173.01 | 10.0 g | 0.0578 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 2.54 g | 0.0636 |

| Dimethylthiocarbamoyl chloride | 123.60 | 7.86 g | 0.0636 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (10.0 g, 0.0578 mol) and anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.54 g of a 60% dispersion in mineral oil, 0.0636 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

In a separate flask, dissolve dimethylthiocarbamoyl chloride (7.86 g, 0.0636 mol) in anhydrous THF (50 mL).

-

Add the dimethylthiocarbamoyl chloride solution dropwise to the phenoxide solution at room temperature over 20 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford O-(3-bromophenyl) dimethylthiocarbamate as a white solid.

Step 2: The Newman-Kwart Rearrangement

The cornerstone of this synthesis is the Newman-Kwart rearrangement, a thermal intramolecular rearrangement of an O-aryl thiocarbamate to its corresponding S-aryl isomer.[1][2] This reaction is driven by the thermodynamic favorability of forming a carbon-oxygen double bond at the expense of a carbon-sulfur double bond.[1]

Mechanism: The rearrangement is believed to proceed through a concerted, four-membered cyclic transition state.[2] The reaction requires high temperatures, typically between 200-300 °C, to overcome the significant activation energy barrier.[2] The intramolecular nature of the reaction has been confirmed by kinetic studies, which show first-order kinetics.[1] Electron-withdrawing groups on the aromatic ring can accelerate the reaction by making the ring more susceptible to nucleophilic attack by the sulfur atom.[1]

Caption: Mechanism of the Newman-Kwart Rearrangement.

Experimental Protocol: Synthesis of S-(3-bromophenyl) dimethylcarbamothioate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| O-(3-bromophenyl) dimethylthiocarbamate | 260.14 | 10.0 g | 0.0384 |

| Diphenyl ether (solvent) | 170.21 | 50 mL | - |

Procedure:

-

Place O-(3-bromophenyl) dimethylthiocarbamate (10.0 g, 0.0384 mol) in a round-bottom flask equipped with a short-path distillation apparatus.

-

Heat the solid under a nitrogen atmosphere in a sand bath to 250 °C.

-

The solid will melt and the rearrangement will proceed. Maintain the temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the rearrangement is complete, allow the mixture to cool to room temperature.

-

The crude S-(3-bromophenyl) dimethylcarbamothioate can be purified by vacuum distillation or column chromatography on silica gel.

Alternative Palladium-Catalyzed Conditions: For substrates that are sensitive to high temperatures, a palladium-catalyzed version of the Newman-Kwart rearrangement can be employed, allowing for significantly lower reaction temperatures (around 100 °C).[3]

Step 3: Hydrolysis and Methylation

The final steps involve the hydrolysis of the S-aryl thiocarbamate to the corresponding thiophenol, followed by methylation to yield the desired this compound. The hydrolysis is typically carried out under basic conditions.[1][4]

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon of the thiocarbamate. The resulting tetrahedral intermediate collapses to form the thiophenolate anion and dimethylcarbamic acid, which is unstable and decomposes. Subsequent acidification of the thiophenolate yields the thiophenol. The thiophenol is then deprotonated with a base and methylated using an electrophilic methylating agent like dimethyl sulfate or methyl iodide.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| S-(3-bromophenyl) dimethylcarbamothioate | 260.14 | 8.0 g | 0.0307 |

| Potassium Hydroxide | 56.11 | 5.17 g | 0.0921 |

| Methanol | - | 80 mL | - |

| Water | - | 20 mL | - |

| Dimethyl sulfate | 126.13 | 4.26 g (3.2 mL) | 0.0338 |

Procedure:

-

In a round-bottom flask, dissolve S-(3-bromophenyl) dimethylcarbamothioate (8.0 g, 0.0307 mol) in a mixture of methanol (80 mL) and water (20 mL).

-

Add potassium hydroxide (5.17 g, 0.0921 mol) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter. Do not concentrate the solution , as thiophenols are prone to oxidation.

-

To the ethereal solution of 3-bromothiophenol, add potassium carbonate (8.5 g, 0.0614 mol) and stir the mixture for 15 minutes.

-

Add dimethyl sulfate (4.26 g, 0.0338 mol) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and wash the solid with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[5]

Characterization Data

| Compound | Appearance | Boiling Point (°C) | Refractive Index (n20/D) |

| This compound | Colorless to pale yellow liquid | 124-125 / 10 mmHg | 1.628 |

Data sourced from Sigma-Aldrich[6] and ChemBK[5].

Conclusion

The synthesis of this compound from 3-bromophenol is a robust and well-established process that relies on the powerful Newman-Kwart rearrangement. This guide has provided a detailed, step-by-step methodology, grounded in a thorough understanding of the underlying reaction mechanisms. By carefully controlling the reaction conditions and employing the described purification techniques, researchers can reliably access this important synthetic intermediate for a wide range of applications in drug discovery and materials science. The provided protocols offer a solid foundation for the successful synthesis of this compound and related thioether compounds.

References

- Newman, M. S.; Kwart, H. The Newman–Kwart Rearrangement. J. Org. Chem.1969, 34 (5), 1143–1145. [Link]

- Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis2008, 2008 (05), 661–689. [Link]

- Neilson, D. G. Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Appl. Environ. Microbiol.1990, 56 (3), 680–685. [Link]

- Moseley, J. D.; Renny, J. S.; Lloyd-Jones, G. C. Mechanism and application of the Newman–Kwart O -> S rearrangement of O-aryl thiocarbamates. Synthesis2008, 2008 (5), 661-689. [Link]

- Flammang, R.; Nguyen, M. T. Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational study. Int. J. Mass Spectrom.2003, 228 (2-3), 837-852. [Link]

- Zhang, K.; Zhao, L.; Zhou, X.; Wu, G. Methylation of thiophenol with TDMSOI.

- Harvey, J. N.; Jover, J.; Lloyd-Jones, G. C.; Moseley, J. D.; Murray, P.; Renny, J. S. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angew. Chem. Int. Ed.2009, 48 (41), 7612–7615. [Link]

- Thiolation of phenols in the gas phase.

- Nikpour, F.; Ghasemi, S. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements2007, 182 (11), 2653-2657. [Link]

- This compound. ChemBK. [Link]

- Synthesis of thiophenol

- Thiophenol. Wikipedia. [Link]

Sources

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 33733-73-2 [sigmaaldrich.com]

The Organometallic Reactivity of 3-Bromothioanisole: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity of 3-bromothioanisole in the realm of organometallic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer field-proven insights into the practical application of this versatile reagent. We will dissect the nuanced interplay between the bromo and methylthio functionalities, elucidating how these substituents govern the molecule's behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation-based functionalization. Each section integrates detailed mechanistic discussions with validated, step-by-step experimental protocols, ensuring a thorough and actionable understanding of this compound's synthetic utility.

Introduction: The Structural and Electronic Landscape of this compound

This compound, with the chemical formula C₇H₇BrS, is an aromatic compound featuring a bromine atom and a methylthio group attached to a benzene ring at the meta position relative to each other.[1] This specific arrangement of substituents creates a unique electronic and steric environment that dictates its reactivity in organometallic transformations.

-

The Bromo Group: The carbon-bromine bond is the primary site for many organometallic reactions. It is susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) and can undergo metal-halogen exchange with strong organometallic bases like organolithium reagents or magnesium metal.[2][3]

-

The Methylthio Group (-SMe): The sulfur atom, with its lone pairs of electrons, can influence the reactivity of the aromatic ring. While sulfur is more electronegative than carbon, the methylthio group can act as a weak activating group and an ortho, para-director in electrophilic aromatic substitution due to resonance donation of a lone pair.[4] However, in the context of organometallic reactions initiated at the C-Br bond, its electronic influence is more subtle. More importantly, the sulfur atom can act as a Lewis base and potentially coordinate to metal centers, which can either be a productive directing effect or lead to catalyst inhibition in some cases. It can also influence the acidity of adjacent protons, particularly in directed metalation reactions.

The meta-disposition of these two groups means that the electronic effects of the methylthio group on the carbon bearing the bromine are primarily inductive. This guide will explore how these inherent properties of this compound are leveraged to achieve a variety of synthetic outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds. This compound serves as an excellent aryl halide partner in several of these transformations.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[5] For this compound, this provides a direct route to 3-(methylthio)biaryls, a structural motif present in various functional materials and biologically active molecules.

Mechanistic Considerations: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate these steps and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.

Experimental Protocol: Synthesis of 4-Methoxy-3'-(methylthio)-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 mmol, 203 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Degassed water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.[6]

-

Add 1,4-dioxane and degassed water to the flask.

-

Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a phosphine ligand like PPh₃ is crucial for stabilizing the Pd(0) active catalyst and facilitating the oxidative addition step. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents, and the base (K₂CO₃) is essential for activating the boronic acid for transmetalation.[6]

The Heck Reaction: Vinylation of this compound

The Heck reaction forms a new C-C bond between an aryl halide and an alkene, providing a direct route to substituted styrenes and other vinylated arenes.[7][8]

Mechanistic Considerations: The reaction proceeds via oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then reductively eliminated with a base to regenerate the Pd(0) catalyst.[9]

Experimental Protocol: Synthesis of 1-(Methylthio)-3-styrylbenzene

Materials:

-

This compound (1.0 mmol, 203 mg)

-

Styrene (1.2 mmol, 125 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 152 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

In a sealed tube, combine this compound, styrene, and triethylamine in anhydrous DMF.

-

Add palladium(II) acetate.

-

Seal the tube and heat the mixture to 100 °C for 12 hours.

-

After cooling, dilute the reaction with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate.

-

Purify the residue by column chromatography.

Causality: A phosphine-free catalyst system can be effective for the Heck reaction, although phosphine ligands are often added to improve yields and catalyst turnover. Triethylamine acts as the base to neutralize the HBr generated during the catalytic cycle.[10] High temperatures are often required to promote the reaction.[8]

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper complexes.[11][12]

Mechanistic Considerations: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the arylalkyne. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of the reactive copper(I) acetylide.[13][14]

Experimental Protocol: Synthesis of 1-(Methylthio)-3-(phenylethynyl)benzene

Materials:

-

This compound (1.0 mmol, 203 mg)

-

Phenylacetylene (1.1 mmol, 112 mg)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N), anhydrous (5 mL)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.

-

Add anhydrous triethylamine, followed by phenylacetylene.

-

Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and filter through a pad of Celite to remove the amine salt and catalyst residues.

-

Concentrate the filtrate and purify by column chromatography.

Causality: The combination of a palladium catalyst and a copper(I) co-catalyst allows the reaction to proceed under mild, room temperature conditions.[11][13] Triethylamine serves as both the solvent and the base required for the formation of the copper acetylide and to neutralize the HBr byproduct.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides and primary or secondary amines.[15][16] This reaction is of paramount importance in pharmaceutical and materials chemistry.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex affords the desired aryl amine and regenerates the Pd(0) catalyst.[17][18] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.

Experimental Protocol: Synthesis of N-Phenyl-3-(methylthio)aniline

Materials:

-

This compound (1.0 mmol, 203 mg)

-

Aniline (1.2 mmol, 112 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

-

Xantphos (0.03 mmol, 17.3 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Toluene, anhydrous (5 mL)

Procedure:

-

In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add the this compound, followed by the aniline and anhydrous toluene.

-

Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Causality: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium amido intermediate.[17] A bidentate ligand such as Xantphos is often used to stabilize the catalyst and promote the reductive elimination step, which can be challenging for electron-rich aryl halides.[15]

Formation and Reactivity of Organometallic Reagents

Beyond palladium-catalyzed reactions, this compound can be converted into highly reactive organometallic reagents, which serve as potent nucleophiles for a wide range of transformations.

Grignard Reagent Formation and Application (Kumada and Negishi Couplings)

The reaction of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent, 3-(methylthio)phenylmagnesium bromide. This reagent is a powerful nucleophile and a strong base.[1][13]

Mechanistic Considerations: The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond.[3][13] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are readily protonated by water.

Once formed, this Grignard reagent can be used in classic reactions with carbonyls, epoxides, and nitriles. It is also a key component in nickel- or palladium-catalyzed cross-coupling reactions such as the Kumada and Negishi couplings.

-

Kumada Coupling: This reaction couples the Grignard reagent with another organic halide, providing a straightforward method for synthesizing unsymmetrical biaryls.[3][19]

-

Negishi Coupling: In this variation, the Grignard reagent is first transmetalated with a zinc salt (e.g., ZnCl₂) to form a more functional-group-tolerant organozinc reagent, which is then coupled with an organic halide under palladium or nickel catalysis.[2][20]

Experimental Protocol: Formation of 3-(Methylthio)phenylmagnesium bromide and subsequent Kumada Coupling

Part A: Grignard Reagent Formation

-

Dry all glassware in an oven overnight. Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

-

Place magnesium turnings (1.2 mmol, 29 mg) in the flask and flame-dry under a stream of nitrogen.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, dissolve this compound (1.0 mmol, 203 mg) in anhydrous THF (5 mL).

-

Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.

-

Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Kumada Coupling with Bromobenzene

-

To the freshly prepared Grignard reagent at room temperature, add bromobenzene (1.0 mmol, 157 mg).

-

Add a nickel catalyst, such as NiCl₂(dppe) (0.02 mmol, 10.6 mg), under a positive pressure of nitrogen.

-

Stir the reaction mixture at room temperature or with gentle heating (50 °C) for 4-8 hours.

-

Quench the reaction by slowly adding 1 M HCl.

-

Extract the product with diethyl ether, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to yield 3-methylthio-1,1'-biphenyl.

Causality: The choice of an ether solvent like THF is crucial as it solvates the magnesium center, stabilizing the Grignard reagent.[3] The Kumada coupling offers a direct route using the Grignard reagent, but the Negishi variant is often preferred when more sensitive functional groups are present in the coupling partners, due to the milder nature of the organozinc intermediate.[21][22]

Lithiation: Halogen-Metal Exchange and Directed ortho-Metalation

Organolithium reagents can be generated from this compound via two primary routes: lithium-halogen exchange or directed ortho-metalation (DoM).

Lithium-Halogen Exchange: This is a rapid reaction where an alkyllithium reagent (typically n-BuLi or t-BuLi) exchanges with the bromine atom to form 3-(methylthio)phenyllithium.[23][24] This reaction is usually performed at low temperatures (-78 °C) to prevent side reactions, such as attack of the alkyllithium on the solvent or the newly formed aryllithium.[25]

Directed ortho-Metalation (DoM): The methylthio group can act as a directed metalation group (DMG), although it is considered a weaker DMG compared to amides or methoxy groups.[1][26] In principle, a strong lithium base like s-BuLi in the presence of a chelating agent like TMEDA could deprotonate the C-H bond ortho to the sulfur atom (at the 2- or 4-position). However, for this compound, lithium-halogen exchange at the C-Br bond is kinetically much faster and will be the predominant reaction pathway. DoM would be more relevant for thioanisole itself or derivatives lacking a halogen.[27][28][29]

Experimental Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile

Materials:

-

This compound (1.0 mmol, 203 mg)

-

n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Electrophile (e.g., benzaldehyde, 1.2 mmol, 127 mg)

Procedure:

-

To a flame-dried Schlenk flask under argon, add this compound and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Stir at -78 °C for 30-60 minutes.

-

Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality: The extremely low temperature is critical to ensure the stability of the aryllithium intermediate and to prevent it from reacting with the THF solvent.[25] The rapid nature of the lithium-halogen exchange allows for the clean formation of the organolithium species before subsequent trapping with an electrophile.[23]

Data Summary and Visualization

Table 1: Summary of Organometallic Reactions of this compound

| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃, Dioxane/H₂O, 90 °C | 3-(Methylthio)biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Et₃N, DMF, 100 °C | 3-(Methylthio)stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N, RT | 3-(Methylthio)arylalkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 100 °C | 3-(Methylthio)arylamine |

| Kumada Coupling | Grignard Reagent + Aryl Halide | NiCl₂(dppe), THF, RT-50 °C | 3-(Methylthio)biaryl |

| Lithiation | n-BuLi, then Electrophile | THF, -78 °C | Functionalized Thioanisole |

Diagrams of Key Mechanisms and Workflows

Conclusion

This compound is a highly valuable and versatile building block in organometallic chemistry. Its C-Br bond provides a reliable handle for a wide array of transformations, including the most common and powerful palladium-catalyzed cross-coupling reactions, as well as the formation of potent Grignard and organolithium nucleophiles. The methylthio group, while generally having a modest electronic impact at the meta position, presents important considerations regarding potential catalyst interactions and directing effects that must be managed through appropriate ligand and condition selection. The protocols and mechanistic insights detailed in this guide serve as a robust foundation for synthetic chemists aiming to incorporate the 3-(methylthio)phenyl moiety into complex molecules, facilitating innovation in drug discovery and materials science.

References

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4185-4188. [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

- Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348. [Link]

- Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679. [Link]

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Chemistry LibreTexts. (2023, June 30).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (2024). Heck reaction. [Link]

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Baran Lab, Scripps Research. (n.d.).

- Organic Reactions. (n.d.).

- NROChemistry. (n.d.). Negishi Coupling. [Link]

- Corpet, M., & Gosmini, C. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1957. [Link]

- ResearchGate. (n.d.). Metalation of thioanisole (5 a) using various lithium and potassium bases.... [Link]

- Myers, A. G. Research Group, Harvard University. (n.d.).

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(128), 105955-105958. [Link]

- Master Organic Chemistry. (2018).

- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Singh, R., & Geetanjali. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1209-S1225. [Link]

- The Organic Chemist. (2022, January 29). Negishi Coupling. [Link]

- Wikipedia. (2024). Metal–halogen exchange. [Link]

- The Organic Chemist. (2024, April 3).

- Organic Chemistry Portal. (n.d.). Kumada Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

- Master Organic Chemistry. (2016, March 10).

- Myers, A. G. Research Group, Harvard University. (n.d.). lithium halogen exchange #1 revised. [Link]

- Bailey, W. F., & Punzalan, E. R. (1990). The Lithium−Halogen Exchange Reaction: A Review.

- Reich, H. J. (2019, June 15).

- Dai, C., & Fu, G. C. (2006). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 128(13), 4594-4595. [Link]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Knochel, P., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(8), 12296-12311. [Link]

- Wang, D., & Cai, M. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 7695-7711. [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Calcio Gaudino, E., et al. (2024).

- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. kbfi.ee [kbfi.ee]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. m.youtube.com [m.youtube.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Negishi Coupling | NROChemistry [nrochemistry.com]

- 21. Negishi Coupling [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. researchgate.net [researchgate.net]

- 26. Directed Ortho Metalation [organic-chemistry.org]

- 27. baranlab.org [baranlab.org]

- 28. researchgate.net [researchgate.net]

- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Senior Application Scientist's Guide to 3-Bromothioanisole: A Versatile Precursor in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromothioanisole (CAS: 33733-73-2), a bifunctional aromatic compound, has emerged as a particularly valuable precursor. Its unique structure, featuring a nucleophilic methylthio group and a synthetically versatile bromine atom at the meta-position, offers chemists a powerful tool for constructing diverse molecular architectures. This guide provides an in-depth technical analysis of this compound, detailing its physicochemical properties, core reactivity, and its application in the synthesis of high-value pharmaceutical targets. Through an exploration of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and thioether modifications, this paper underscores the compound's strategic importance. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively leverage this critical intermediate.

Introduction: The Strategic Value of the this compound Scaffold

The thioanisole moiety is a prevalent feature in a multitude of pharmacologically active agents, contributing to crucial binding interactions and influencing metabolic stability.[1][2][3][4] The incorporation of a sulfur atom can enhance a molecule's antiviral, anticancer, or antituberculosis activity.[4] this compound serves as an ideal starting point for introducing this valuable functionality.[5][6]

Its structure is deceptively simple yet remarkably powerful. The molecule possesses two key handles for synthetic manipulation:

-

The Carbon-Bromine Bond: This site is primed for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] These reactions are the cornerstones of modern medicinal chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][7][8]

-

The Methylthio Group: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide or sulfone.[9][10][11] This transformation dramatically alters the electronic and steric properties of the molecule, providing a pathway to modulate a compound's solubility, polarity, and ability to act as a hydrogen bond acceptor—critical parameters in optimizing a drug's pharmacokinetic profile.[12]

This dual reactivity makes this compound an exceptionally versatile intermediate for building novel drug candidates targeting a wide array of diseases.[5][13]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's physical and chemical properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33733-73-2 | [14][15][16][17] |

| Molecular Formula | C₇H₇BrS | [5][14][16] |

| Molecular Weight | 203.10 g/mol | [15] |

| Appearance | Colorless to pale-yellow liquid | [5][14][16][17] |

| Density | 1.51 g/mL at 25 °C | [14][15][16] |

| Boiling Point | 124-125 °C at 10 mmHg | [14][15][16] |

| Refractive Index (n20/D) | 1.628 | [14][15][16] |

| Flash Point | >110 °C (>230 °F) | [14][15] |

The data presented in this table is compiled from publicly available sources and should be confirmed with the supplier's certificate of analysis.

The molecule's reactivity is governed by the interplay of its two functional groups. The bromine atom deactivates the aromatic ring towards electrophilic substitution, while the methylthio group is a weak ortho-, para-director. The primary locus of reactivity for forging complex scaffolds is the C-Br bond, which readily undergoes oxidative addition to a Palladium(0) catalyst, initiating cross-coupling cascades.

Caption: Key reactive sites on the this compound molecule.

Core Synthetic Transformations: A Gateway to Diverse Scaffolds

The true power of this compound is realized in its application in robust and scalable chemical reactions. The following sections detail the most critical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most common and powerful applications of this compound, enabling the formation of C-C and C-N bonds that are fundamental to many pharmaceutical structures.[5]

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[18][19][20] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[21][22][23]

Causality in Protocol Design:

-

Catalyst/Ligand Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, improving yields and substrate scope.[23]

-

Base Selection: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[22][23]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to solubilize both the organic and inorganic reagents.

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

The formation of an aniline or related C(aryl)-N bond is one of the most frequent transformations in pharmaceutical synthesis.[8] The Buchwald-Hartwig amination provides a general and mild method for coupling aryl halides with a wide range of amines, a reaction that is often challenging using classical methods.[7][24][25] This reaction has been instrumental in the industrial preparation of numerous pharmaceuticals.[7]

Causality in Protocol Design:

-

Ligand Evolution: The success of the Buchwald-Hartwig amination is heavily reliant on the development of specialized phosphine ligands (e.g., BINAP, DPPF, and sterically hindered biaryl phosphines).[7] These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent catalyst decomposition.

-

Base Strength: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base must be compatible with the functional groups present on both coupling partners.

-

Amine Equivalents: In some cases, ammonia equivalents like benzophenone imine are used to synthesize primary anilines, which can be challenging to form directly.[24]

Oxidation of the Thioether: Modulating Physicochemical Properties

The thioether linkage in this compound is not merely a spectator. Its controlled oxidation to a sulfoxide or sulfone provides a powerful strategy for drug optimization. This transformation introduces a polar, hydrogen-bond-accepting group, which can profoundly impact a drug's solubility, cell permeability, and metabolic profile.

Causality in Experimental Choices:

-

Oxidant Selection: The choice of oxidant and reaction conditions determines the outcome. Milder oxidants or stoichiometric control (e.g., one equivalent of m-CPBA or H₂O₂) at low temperatures can selectively yield the sulfoxide.[9]

-

Over-oxidation: Stronger oxidizing agents (e.g., excess H₂O₂) or higher temperatures will typically lead to the formation of the sulfone.[10][26] The sequential oxidation from sulfide to sulfoxide and then to sulfone is often observed.[26]

This synthetic handle allows a lead compound to be diversified into a small library of analogs (sulfide, sulfoxide, sulfone), enabling a systematic investigation of structure-activity and structure-property relationships.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a core structure where a heterocyclic amine is linked to an aryl or heteroaryl ring.[27][28][29] this compound is an excellent precursor for such scaffolds.

Retrosynthetic Analysis: The target molecule, a generic kinase inhibitor scaffold, can be disconnected via the key C-N bond formed in a Buchwald-Hartwig amination. This reveals this compound and the requisite heterocyclic amine as the starting materials.

Caption: Retrosynthetic analysis of a kinase inhibitor scaffold.

This strategic disconnection highlights how a complex target can be efficiently assembled from readily available starting materials, underscoring the value of this compound as a foundational building block.

Experimental Protocols: From Theory to Practice

The following protocols are provided as self-validating, field-proven methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 4-methoxy-3'-(methylthio)-1,1'-biphenyl.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| This compound | 203.10 | 1.0 | 1.0 | 203 mg |

| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 1.2 | 182 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |

| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 | 425 mg |

| 1,4-Dioxane | - | - | - | 4 mL |

| Water (degassed) | - | - | - | 1 mL |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (203 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).[19]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).[19]

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should be compared against literature data for 4-methoxy-3'-(methylthio)-1,1'-biphenyl.

Conclusion and Future Outlook

This compound is a quintessential example of a strategic building block in pharmaceutical synthesis. Its dual reactivity allows for the rapid and efficient construction of diverse and complex molecular scaffolds.[5][6] The ability to participate in robust palladium-catalyzed coupling reactions and undergo controlled oxidation makes it an invaluable tool for both lead discovery and lead optimization campaigns. As the demand for novel therapeutics continues to grow, the importance of versatile and reliable precursors like this compound will only increase, solidifying its role as a cornerstone of the modern medicinal chemist's toolbox. Future developments will likely focus on expanding the range of coupling partners and developing even more efficient and sustainable catalytic systems for its transformation.

References

- ChemBK. (2024, April 9). This compound.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. (2024, April 19). Green Chemistry (RSC Publishing). [Link]

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- PubMed. (n.d.). Thioethers: An Overview.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.

- ResearchGate. (n.d.). Selected examples of drugs containing a thioether moiety.

- ResearchGate. (n.d.). Other drugs containing thioethers.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H2O2.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing. [Link]

- PubMed Central. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. [Link]

- PubMed. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.

- PubMed Central. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ResearchGate. (n.d.). Thioanisole conversion and selectivity of the sulfoxide and sulfone....

- ResearchGate. (n.d.). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone....

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from The Royal Society of Chemistry. [Link]

- Keio University. (n.d.). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from Keio University Research Portal. [Link]

- The Indispensable Role of 4-Bromothioanisole in Modern Chemical Synthesis. (2025, December 31).

- ResearchGate. (2025, August 6). (PDF) SULFOXIDES AND SULFONES: REVIEW.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.

- National Institutes of Health. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors.

Sources

- 1. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 9. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. This compound 97 33733-73-2 [sigmaaldrich.com]

- 16. This compound | 33733-73-2 [chemicalbook.com]

- 17. CAS 33733-73-2: this compound | CymitQuimica [cymitquimica.com]

- 18. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. keio.elsevierpure.com [keio.elsevierpure.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Suzuki Coupling [organic-chemistry.org]

- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 29. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of 3-Bromothioanisole in Modern Agrochemical Development

Abstract

In the highly competitive landscape of agrochemical research and development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel, effective, and environmentally conscious crop protection agents.[1][2] 3-Bromothioanisole (CAS: 33733-73-2), a versatile aromatic organosulfur compound, has emerged as a critical building block for constructing complex molecular architectures.[3] This technical guide provides an in-depth analysis of the role of this compound in agrochemical development, intended for researchers, chemists, and formulation scientists. We will explore its fundamental physicochemical properties, dissect its core reactivity in pivotal synthetic transformations, and present detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this intermediate to enhance the efficacy and target specificity of next-generation fungicides, herbicides, and insecticides.

Introduction: The Value of a Versatile Intermediate

The development of new pesticides and herbicides is a complex process that relies on the availability of specialized chemical intermediates that can introduce specific functionalities essential for biological activity.[1][4] this compound, characterized by a phenyl ring substituted with a bromine atom and a methylthio group, offers a unique combination of reactive sites that make it an exceptionally valuable scaffold in synthetic organic chemistry.[3]

Its molecular structure provides two primary avenues for molecular elaboration:

-

The Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3]

-

The Methylthio Group: Can be maintained in the final structure or chemically modified (e.g., through oxidation to sulfoxide or sulfone) to modulate the electronic properties, solubility, and metabolic stability of the target agrochemical, which can be critical for its mode of action and environmental profile.[5]

This dual functionality allows chemists to design and execute efficient synthetic routes to complex active ingredients, contributing to the development of more sustainable and effective crop protection solutions.[3][6]

Physicochemical Properties of this compound

A thorough understanding of an intermediate's physical and chemical properties is essential for process development, safety, and reaction optimization. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 33733-73-2 | [7] |